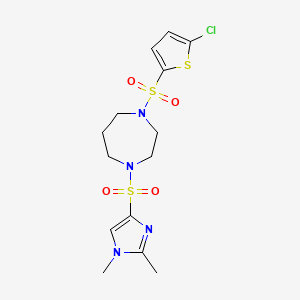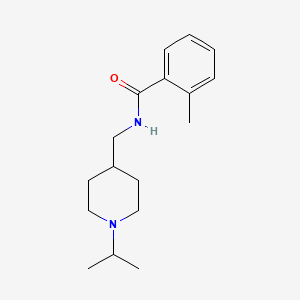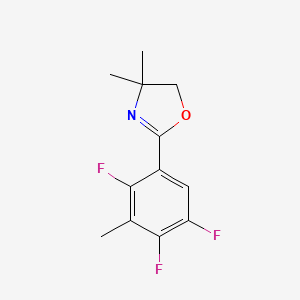
2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with a unique structure that combines a benzofuran core with methoxy and benzoyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.
Benzoylation: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-methoxyethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
化学反应分析
Types of Reactions
2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used but can include ethers or other substituted derivatives.
科学研究应用
2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and benzoyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The benzofuran core may also play a role in stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
2-Methoxyethyl acetate: Shares the methoxyethyl group but lacks the benzofuran core.
Methyl 2-methoxybenzoate: Contains the methoxybenzoyl group but differs in the ester linkage and core structure.
Uniqueness
2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to its combination of functional groups and the benzofuran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-methoxyethyl 5-(2-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-13-19(21(23)26-11-10-24-2)16-12-14(8-9-18(16)27-13)28-20(22)15-6-4-5-7-17(15)25-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBUNMIKTVOTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3OC)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(piperidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene](/img/structure/B2949019.png)
![5-{[(2,4-Difluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2949020.png)
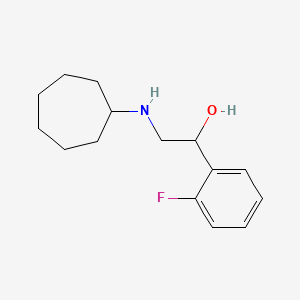
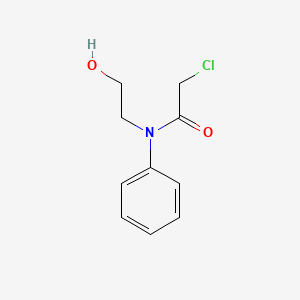
![(Z)-ethyl 2-(6-(methylsulfonyl)-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2949024.png)
![4-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B2949025.png)
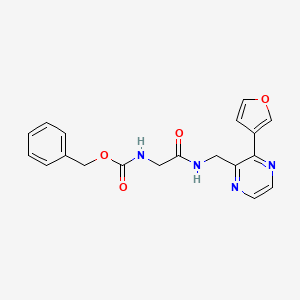
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2949030.png)
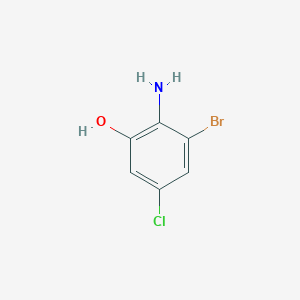
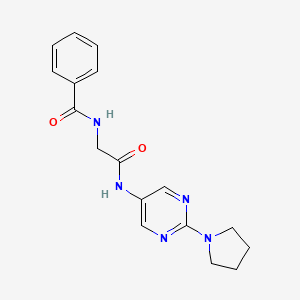
![2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid](/img/structure/B2949039.png)
